Acetyl Citalopram-d6 Oxalate
Description
Significance of Stable Isotope Labeling in Drug Development and Analysis
Stable isotope labeling is a powerful technique used extensively in pharmaceutical research and development. metsol.com By incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug molecule, researchers can create a version of the compound that is chemically identical to the original but has a slightly greater mass. metsol.comsymeres.com This mass difference is the key to its utility.
In quantitative analysis, particularly when using mass spectrometry (MS), a deuterated version of the analyte is often used as an internal standard. texilajournal.comclearsynth.com These standards are added to a sample in a known quantity before processing. Because the labeled standard (e.g., Citalopram-d6) and the unlabeled analyte (e.g., Citalopram) have nearly identical chemical and physical properties, they behave similarly during sample extraction, derivatization, and chromatographic separation. texilajournal.com However, they are easily distinguished by the mass spectrometer due to their mass difference. acs.org This co-elution allows the deuterated internal standard to compensate for variations in sample preparation and matrix effects, which are interferences from other compounds in the sample. clearsynth.comtexilajournal.com The use of such standards significantly enhances the accuracy, precision, and reliability of quantitative measurements of drugs and their metabolites in complex biological matrices like blood or plasma. texilajournal.comclearsynth.com
Furthermore, stable isotope labeling is crucial for absorption, distribution, metabolism, and excretion (ADME) studies. nih.govmusechem.com By tracking the labeled drug, scientists can elucidate metabolic pathways and better understand the pharmacokinetic profile of a new drug candidate. symeres.comnih.gov
Contextual Overview of Citalopram (B1669093) and its Metabolites/Impurities
Citalopram is a widely prescribed antidepressant belonging to the selective serotonin (B10506) reuptake inhibitor (SSRI) class. drugbank.comnih.gov It is a racemic mixture, meaning it consists of two enantiomers (mirror-image isomers), (S)-citalopram and (R)-citalopram. wikipedia.org The therapeutic effect is primarily attributed to the (S)-enantiomer, also known as escitalopram. nih.gov
Beyond its primary metabolites, the manufacturing process and degradation of citalopram can result in the formation of various impurities or related substances. nih.govscispace.com Regulatory agencies require that these impurities be identified, quantified, and controlled within strict limits to ensure the purity and safety of the final drug product. One such potential related substance is Acetyl Citalopram.
Rationale for Research on Acetyl Citalopram-d6 Oxalate (B1200264)
The rationale for the synthesis and use of Acetyl Citalopram-d6 Oxalate is rooted in the need for stringent quality control in pharmaceutical manufacturing. Acetyl Citalopram is considered an impurity or related substance of citalopram. Its presence in the final drug substance must be monitored and quantified to ensure it does not exceed established safety thresholds.
To achieve precise and reliable quantification of this specific impurity, a stable isotope-labeled internal standard is the ideal analytical tool. This compound is chemically known as 1-[1-[3-(Dimethyl-d6-amino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuranyl]-ethanone Ethanedioate. clearsynth.com In this compound, six hydrogen atoms on the dimethylamino group have been replaced with deuterium atoms.
This deuterated analog serves as a high-purity reference standard for use in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). clearsynth.comsynzeal.com During the quality control testing of a batch of citalopram, a precise amount of this compound is added to the sample. The sample is then analyzed, and the ratio of the MS signal of the non-labeled Acetyl Citalopram impurity to the signal of the labeled this compound standard is used to calculate the exact amount of the impurity present. This approach ensures that the analytical method is robust and provides accurate results, which is essential for regulatory compliance and patient safety. clearsynth.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 637026-02-9 (unlabeled base) |
| Molecular Formula | C₂₃H₂₀D₆FNO₆ |
| Molecular Weight | 437.49 g/mol |
| Chemical Name | 1-[1-[3-(Dimethyl-d6-amino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuranyl]-ethanone Ethanedioate |
| Synonyms | Acetyl Citalopram-d6 Ethanedioate |
Data sourced from publicly available chemical supplier information. clearsynth.comscbt.com
Table 2: Key Compounds in Citalopram Analysis| Compound Name | Role/Significance |
|---|---|
| Citalopram | Active Pharmaceutical Ingredient (API) |
| Demethylcitalopram (DCT) | Active metabolite |
| Didemethylcitalopram (DDCT) | Active metabolite |
| Citalopram-N-Oxide | Metabolite |
| Acetyl Citalopram | Impurity / Related Substance |
| This compound | Stable Isotope Labeled Internal Standard for impurity quantification |
This table summarizes the roles of the key chemical entities discussed in the article.
Properties
Molecular Formula |
C₂₃H₂₀D₆FNO₆ |
|---|---|
Molecular Weight |
437.49 |
Synonyms |
1-[1-[3-(Dimethyl-d6 -amino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuranyl]-ethanone Ethanedioate |
Origin of Product |
United States |
Nomenclature and Structural Elucidation of Acetyl Citalopram D6 Oxalate
Chemical Name and CAS Registry Information
There is a lack of a specific, universally recognized chemical name and a dedicated CAS registry number for "Acetylcitalopram-d6 oxalate" in major chemical databases. However, based on the nomenclature of related compounds, the systematic name can be inferred. The core structure is citalopram (B1669093), which is chemically known as 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. The "acetyl" prefix typically refers to the addition of an acetyl group (CH₃CO). In the context of citalopram and its metabolites, this acetylation most plausibly occurs at the nitrogen atom of the dimethylamino group after demethylation. The "-d6" suffix indicates the presence of six deuterium (B1214612) atoms. Finally, "oxalate" denotes that it is the oxalate (B1200264) salt of the compound.
Table 1: Chemical and Registry Information for Acetylcitalopram-d6 Oxalate and Related Compounds
| Compound Name | Chemical Formula | CAS Number |
| Acetylcitalopram-d6 Oxalate | C₂₃H₂₁D₆FN₂O₆ | Not Available |
| Citalopram | C₂₀H₂₁FN₂O | 59729-33-8 |
| Citalopram-d6 Hydrobromide | C₂₀H₁₆D₆FN₂O·HBr | 1190003-26-9 |
| N-Acetyl-desmethylcitalopram | C₂₁H₂₁FN₂O₂ | Not Available |
| Oxalic Acid | C₂H₂O₄ | 144-62-7 |
Note: The chemical formula for Acetylcitalopram-d6 Oxalate is inferred based on the structure of N-acetyl-desmethylcitalopram with deuterium labeling and the addition of oxalic acid.
Position of Deuterium Labeling (d6)
The designation "d6" in Acetylcitalopram-d6 oxalate specifies that six hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium. In commercially available deuterated citalopram (Citalopram-d6), the labeling is consistently found on the two methyl groups of the N,N-dimethylamino side chain. Therefore, it is highly probable that the d6 labeling in Acetylcitalopram-d6 oxalate is also located on these two N-methyl groups. This specific placement of the deuterium atoms provides a distinct mass shift in mass spectrometry analysis, which is crucial for its function as an internal standard, without significantly altering the chemical properties of the molecule.
Table 2: Position of Deuterium Labels
| Labeled Compound | Functional Group | Number of Deuterium Atoms |
| Acetylcitalopram-d6 Oxalate | N-(methyl-d3)₂ | 6 |
Structural Relationship to Citalopram and its Acetylated Forms
Acetylcitalopram-d6 oxalate is structurally derived from the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram. The structural modifications involve three key aspects: demethylation, acetylation, and deuteration, followed by salt formation with oxalic acid.
The primary metabolite of citalopram is desmethylcitalopram, which is formed by the removal of one of the methyl groups from the dimethylamino side chain. Subsequent acetylation of the resulting secondary amine of desmethylcitalopram would yield N-acetyl-desmethylcitalopram.
The deuterated analog, Acetylcitalopram-d6, incorporates six deuterium atoms into the N-methyl groups. This isotopic labeling is fundamental for its use in quantitative analysis, as it allows for differentiation from the unlabeled endogenous or administered compound by mass spectrometry.
Finally, the formation of the oxalate salt involves the reaction of the basic nitrogen atom in the side chain with oxalic acid. This is a common practice in pharmaceutical chemistry to improve the stability and handling of the compound.
Synthetic Methodologies for Acetyl Citalopram D6 Oxalate
Strategies for Deuterium (B1214612) Incorporation into the Citalopram (B1669093) Core
The introduction of deuterium into the citalopram structure is a critical step in the synthesis of its deuterated analogues. The "-d6" designation in Acetyl Citalopram-d6 Oxalate (B1200264) typically refers to the six deuterium atoms on the two methyl groups of the dimethylamino moiety. clearsynth.comclearsynth.com This specific labeling is achieved by using a deuterated reagent during the synthesis.
A common strategy involves the alkylation of a precursor amine with a deuterated alkyl halide. In the synthesis of citalopram, the final step often involves the introduction of the 3-(dimethylamino)propyl side chain. asianpubs.org To produce the d6 analogue, a deuterated version of the dimethylaminopropyl group is required. This can be accomplished by using a deuterated source for the methyl groups.
For example, a common precursor in citalopram synthesis is N-desmethylcitalopram. acs.org The synthesis of Citalopram-d6 can be achieved by reacting N-desmethylcitalopram with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4), in the presence of a suitable base. This reaction introduces two CD3 groups, resulting in the desired hexadeuterated dimethylamino functionality. The use of stable, isotopically enriched reagents is crucial for achieving high levels of deuterium incorporation. medchemexpress.commedchemexpress.com
Alternatively, deuteration can be achieved through reductive amination using deuterated reagents. For instance, a precursor aldehyde or ketone can be reacted with an amine in the presence of a deuterated reducing agent like sodium borodeuteride (NaBD4) or sodium cyanoborodeuteride (NaBD3CN). nih.gov
Acetylation Reactions in the Synthesis of Citalopram Derivatives
The "acetyl" part of the target compound's name indicates the presence of an acetyl group (CH3CO). In the context of citalopram derivatives, this typically involves the acylation of a suitable functional group on the citalopram core. The most likely position for acetylation on the citalopram structure, which lacks free hydroxyl or primary/secondary amine groups, is the aromatic ring, likely through a Friedel-Crafts acylation.
However, the name "Acetyl Citalopram" can also refer to an impurity or a derivative where the cyano group of citalopram has been modified or replaced. A plausible synthetic route to an acetyl derivative involves starting with a precursor that has a functional group amenable to conversion into an acetyl group. For instance, a bromo- or iodo-substituted citalopram analogue could undergo a palladium-catalyzed cross-coupling reaction with an acetylating reagent.
A more direct approach would be the Friedel-Crafts acylation of the citalopram core itself. This electrophilic aromatic substitution reaction would introduce an acetyl group onto the isobenzofuran (B1246724) ring system. The reaction is typically carried out using acetyl chloride (CH3COCl) or acetic anhydride (B1165640) ((CH3CO)2O) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The position of acetylation would be directed by the existing substituents on the aromatic ring.
Another possibility is the synthesis starting from an acetyl-substituted precursor. For example, a key intermediate in some citalopram syntheses is a substituted phthalide (B148349). asianpubs.org An acetyl-substituted phthalide could be carried through the synthetic sequence to yield the final acetyl citalopram derivative.
Salt Formation Procedures (Oxalate)
The final step in the synthesis of Acetyl Citalopram-d6 Oxalate is the formation of the oxalate salt. Pharmaceutical compounds containing a basic amine group, such as the dimethylamino group in citalopram, are often converted into salts to improve their solubility, stability, and handling properties. wikipedia.org While citalopram is often supplied as a hydrobromide, its active S-enantiomer, escitalopram, is marketed as the oxalate salt. wikipedia.org
The formation of the oxalate salt is typically achieved by reacting the free base of Acetyl Citalopram-d6 with oxalic acid (C2H2O4) in a suitable solvent. googleapis.comnih.gov The choice of solvent is critical to ensure the precipitation of the oxalate salt in high purity and yield. Common solvents used for this purpose include acetone, ethanol, or mixtures of ethers and alcohols. acs.orggoogleapis.com
The process generally involves dissolving the free base of Acetyl Citalopram-d6 in the chosen solvent, followed by the addition of a solution of oxalic acid. The oxalate salt then precipitates out of the solution and can be collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. googleapis.com The stoichiometry of the reaction (typically a 1:1 molar ratio of the base to oxalic acid) is carefully controlled to ensure the formation of the desired salt. acs.org The formation of the salt can be confirmed by various analytical techniques, including melting point determination and spectroscopic methods. googleapis.com
Precursor Synthesis and Isotopic Purity Considerations
For the synthesis of the acetyl derivative, a key precursor would be an appropriately functionalized citalopram analogue. This could be a halogenated citalopram for subsequent coupling reactions or a citalopram precursor that already contains the acetyl group or a group that can be readily converted to it.
A critical aspect of synthesizing a deuterated standard is ensuring high isotopic purity. google.comprinceton.edu The isotopic enrichment of the final product depends on the isotopic purity of the deuterated reagents used and the efficiency of the deuterium incorporation reactions. google.com It is essential to use starting materials with a high degree of deuteration and to employ reaction conditions that minimize isotopic exchange (H/D exchange) with non-deuterated solvents or reagents. nih.gov
The isotopic purity of this compound is typically determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry can confirm the molecular weight of the deuterated compound and provide the distribution of different isotopologues (molecules that differ only in their isotopic composition). drugbank.com Proton (1H) NMR can be used to determine the degree of deuteration at specific sites by observing the reduction in the intensity of the signals corresponding to the protons that have been replaced by deuterium.
Analytical Characterization and Quality Assurance
Spectroscopic and Chromatographic Techniques for Identity Confirmation
To unequivocally confirm the identity of Acetyl Citalopram-d6 Oxalate (B1200264), a multi-technique approach is employed. This ensures that the molecular structure, isotopic labeling, and purity meet stringent specifications.
Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds like Acetyl Citalopram-d6 Oxalate. It provides two critical pieces of information: the verification of the molecular weight and the confirmation of isotopic purity.
The theoretical molecular weight of the oxalate salt is approximately 437.49 g/mol . pharmaffiliates.comhbcsci.com High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, distinguishing it from its non-deuterated counterpart and other potential impurities.
Furthermore, MS analysis is crucial for determining the degree of deuterium (B1214612) incorporation. By examining the mass-to-charge (m/z) ratio of the molecular ion peak, analysts can verify that the compound contains six deuterium atoms as intended. The isotopic distribution pattern is analyzed to ensure the absence or acceptably low levels of d0 through d5 species, thereby confirming high isotopic purity.
Table 1: Key Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | 1-[1-[3-(Dimethyl-d6-amino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuranyl]-ethanone Ethanedioate | clearsynth.com |
| Molecular Formula | C₂₃H₂₀D₆FNO₆ | pharmaffiliates.comhbcsci.com |
| Molecular Weight | 437.49 g/mol | pharmaffiliates.comhbcsci.com |
| CAS Number | 637026-02-9 | clearsynth.com |
While MS confirms the mass and isotopic distribution, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the precise location of the deuterium atoms.
In the case of this compound, the deuterium atoms are located on the two methyl groups of the dimethylamino moiety. clearsynth.com A ¹H NMR (Proton NMR) spectrum would show the absence of signals corresponding to the N-dimethyl protons, which would typically appear in the spectrum of the non-deuterated (d0) compound. The disappearance of this characteristic signal is strong evidence of successful deuteration at the intended position.
Conversely, a ²H NMR (Deuterium NMR) spectrum would show a signal in the region corresponding to the N-dimethyl group, directly confirming the presence and chemical environment of the deuterium atoms. The integration and purity analysis of the NMR spectra also serve as an orthogonal method to chromatographic techniques for assessing chemical purity.
Chromatographic Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are the standard methods for assessing the chemical purity of pharmaceutical reference materials. These methods separate the main compound, this compound, from any potential impurities.
A typical HPLC method would involve a reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode. Detection is commonly performed using a UV detector. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For a high-quality reference standard, the chemical purity is expected to be ≥98%.
Table 2: Representative Chromatographic Purity Data
| Peak ID | Compound Name | Retention Time (min) | Area (%) |
|---|---|---|---|
| 1 | Potential Impurity A | 4.8 | 0.15 |
| 2 | This compound | 7.2 | 99.75 |
| 3 | Potential Impurity B | 8.1 | 0.10 |
Note: This table is representative of typical purity analysis and does not reflect data for a specific batch.
Development of Reference Standards and Certified Reference Materials
The synthesis and rigorous characterization of this compound are foundational to its role as a reference standard. labmix24.com As a stable isotope-labeled internal standard, it is indispensable for quantitative bioanalytical methods using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). It allows for the accurate quantification of its non-deuterated analog, Acetyl Citalopram (B1669093), in complex biological matrices by correcting for variations in sample preparation and instrument response.
Manufacturers of analytical standards provide a comprehensive Certificate of Analysis (CoA) with each batch of the compound. clearsynth.comhbcsci.com This document includes detailed results from the analytical characterization, such as identity confirmation by MS and NMR, and purity assessment by chromatography, providing users with the necessary data to ensure the quality and reliability of their analytical results. hbcsci.comlabmix24.com The availability of such well-characterized reference materials is crucial for research and for companies involved in the commercial production of Citalopram. clearsynth.com
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Citalopram |
| Acetyl Citalopram |
| Acetonitrile |
Applications in Analytical Chemistry
Utilization as an Internal Standard in Quantitative Analytical Methods
In quantitative analytical chemistry, an internal standard (IS) is a substance that is added in a constant amount to all samples, calibration standards, and quality control samples in an analysis. The use of an IS helps to correct for the loss of analyte during sample preparation and for variations in instrument response. A stable isotope-labeled internal standard, such as Acetyl Citalopram-d6 Oxalate (B1200264), is considered the "gold standard" for mass spectrometry-based quantification. medchemexpress.com This is because its physicochemical properties are nearly identical to the analyte, leading to similar behavior during extraction, chromatography, and ionization, thus providing the most accurate correction for experimental variability.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. In the development of LC-MS/MS methods for the quantification of citalopram (B1669093), its metabolites (like desmethylcitalopram), or related impurities, Acetyl Citalopram-d6 Oxalate serves as an ideal internal standard. clearsynth.comnih.gov
During method development, the chromatographic conditions are optimized to achieve good separation of the analyte from other matrix components. The mass spectrometer is tuned to detect specific precursor-to-product ion transitions for both the analyte and the internal standard in what is known as Multiple Reaction Monitoring (MRM). The nearly identical retention time of this compound to the analyte ensures that any fluctuations in chromatographic performance or matrix effects at that specific retention time are mirrored by the internal standard, allowing for accurate quantification. longdom.org
Table 1: Illustrative LC-MS/MS MRM Transitions for Citalopram and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Citalopram | 325.2 | 109.1 |
| Acetyl Citalopram-d6 | 371.2 | 115.1 |
Note: The values in this table are illustrative and may vary depending on the specific instrument and experimental conditions. The precursor ion for Acetyl Citalopram-d6 would be expected to be 6 atomic mass units higher than acetylcitalopram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
While LC-MS/MS is more common for compounds like citalopram, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization to increase the volatility of the analytes. In GC-MS method development, this compound can also be used as an internal standard. Its similar extraction and derivatization efficiency to the analyte of interest is a significant advantage. The deuterated standard will co-elute with the analyte from the GC column and will be detected by the mass spectrometer. The difference in mass allows for their distinct quantification, correcting for any variability in the injection volume or ionization process. The use of deuterated internal standards is a well-established practice in GC-MS analysis for forensic and clinical toxicology. science.gov
Method Validation Studies Employing this compound
Method validation is a critical process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. Regulatory guidelines, such as those from the ICH and EMEA, outline the parameters that need to be assessed. nih.govunodc.org The use of this compound is integral to successfully validating these parameters for quantitative methods.
Assessment of Accuracy and Precision
Accuracy refers to the closeness of a measured value to the true value, while precision refers to the closeness of repeated measurements to each other. In method validation, accuracy is often assessed by analyzing quality control (QC) samples at different concentration levels and calculating the percent recovery. Precision is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD). By using this compound as an internal standard, variations in sample preparation and instrument response are minimized, leading to more accurate and precise results. longdom.org
Table 2: Illustrative Accuracy and Precision Data from a Validated LC-MS/MS Method for Citalopram using a Deuterated Internal Standard
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 5 | 4.8 | 96.0 | 4.5 | 5.2 |
| Medium | 50 | 51.5 | 103.0 | 3.1 | 4.0 |
| High | 150 | 147.0 | 98.0 | 2.5 | 3.5 |
Note: This table presents typical data from a method validation for citalopram analysis and is for illustrative purposes. The use of an appropriate internal standard like this compound is crucial for achieving such results.
Evaluation of Matrix Effects
The matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Stable isotope-labeled internal standards like this compound are the most effective way to compensate for matrix effects. diva-portal.org Since the internal standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the matrix effect is effectively normalized.
Role in Quality Control (QC) and Quality Assurance (QA) Applications
In a regulated laboratory environment, Quality Control (QC) and Quality Assurance (QA) are essential for ensuring the reliability of analytical data. This compound plays a vital role in these programs. clearsynth.com QC samples, which are samples with known concentrations of the analyte, are prepared and analyzed with every batch of study samples. The use of the internal standard in these QC samples helps to monitor the performance of the analytical method over time. If the results for the QC samples fall within predefined acceptance criteria, it provides confidence in the accuracy and precision of the results for the unknown samples in that batch. This is a fundamental aspect of QA, ensuring that the laboratory's analytical processes are consistently meeting the required standards.
Application in Bioanalytical Assays (In Vitro and Non-Human In Vivo Models)
This compound serves a critical and specialized role in analytical chemistry, specifically as a stable isotope-labeled internal standard (SIL-IS) for use in bioanalytical assays. Its primary application is in quantitative studies utilizing liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium (B1214612) labeling provides a mass shift from the unlabeled analyte, allowing it to be distinguished by the mass spectrometer while exhibiting nearly identical chemical and physical properties during sample extraction, chromatography, and ionization. This co-eluting, mass-differentiated standard is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of the analytical method.
While specific, published research detailing the extensive use of this compound in named in vitro or non-human in vivo studies is not widely available in public literature, its application follows established principles for SIL-IS in pharmacokinetic and metabolic research. It is designed for the quantification of its non-labeled counterpart, Acetyl Citalopram, or potentially other related analogs in complex biological matrices such as plasma, serum, and tissue homogenates from preclinical research models.
Detailed Research Findings
The utility of a deuterated standard like this compound is demonstrated during the validation of bioanalytical methods. Such validation ensures the method is reliable for its intended purpose. A typical application would involve spiking a known concentration of this compound into all samples (calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process.
For instance, in a hypothetical non-human in vivo pharmacokinetic study, researchers would analyze plasma samples from a rat administered with Acetyl Citalopram. The concentration of the analyte over time would be determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.
The validation of such a method would generate data similar to that presented in the illustrative table below. This data is representative of the performance characteristics expected from a robust LC-MS/MS assay using a stable isotope-labeled internal standard in a biological matrix like rat plasma.
Illustrative Validation Data for a Bioanalytical LC-MS/MS Method
| Validation Parameter | Specification | Illustrative Result |
|---|---|---|
| Linearity (Calibration Range) | Correlation coefficient (r²) ≥ 0.99 | 0.5 - 500 ng/mL, r² = 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20% | 0.5 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% (except LLOQ) | 2.5% - 8.1% |
| Inter-day Precision (CV%) | ≤ 15% (except LLOQ) | 3.2% - 9.5% |
| Accuracy (% Bias) | Within ±15% (except LLOQ) | -7.3% to +5.8% |
| Recovery (%) | Consistent and reproducible | Analyte: 88.5%; Internal Standard: 91.2% |
| Matrix Effect | Internal standard normalized factor within acceptable limits (e.g., 0.85-1.15) | 0.98 - 1.05 |
The findings from such a validation process confirm the suitability of the method for research. The high correlation coefficient (r²) indicates a strong linear relationship between concentration and instrument response. Low coefficients of variation (CV%) for precision demonstrate that the results are repeatable both within the same day and between different days. The accuracy, shown as percent bias, indicates how close the measured values are to the true values. Finally, consistent recovery and negligible matrix effect confirm that the internal standard, this compound, effectively compensates for analytical variability, making the quantification of the target analyte reliable in the complex non-human biological samples.
Role in Citalopram Impurity and Metabolite Profiling
Identification of Acetyl Citalopram (B1669093) as a Potential Impurity or Degradant
The manufacturing process of Citalopram, as well as its storage, can lead to the formation of various process-related impurities and degradation products. nih.govnih.gov Regulatory guidelines necessitate the identification and characterization of any impurity present at levels above a specified threshold. While common impurities of Citalopram are well-documented, novel or unexpected compounds can emerge from variations in synthesis routes or degradation pathways. nih.govmiami.eduresearchgate.net
Acetyl Citalopram is one such potential impurity. It could theoretically arise from the presence of acetylating agents during synthesis or as a unique degradant under specific conditions. Forced degradation studies, which expose the drug substance to stress conditions like heat, light, acid, base, and oxidation, are performed to identify potential degradation products that might form during the product's shelf life. nih.govscielo.br The discovery of an unknown impurity, such as 1-[1-(3-Dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzo-furan-5-yl]-ethanone, highlights the necessity of comprehensive impurity profiling. miami.edu The characterization of these trace-level impurities often requires sophisticated analytical techniques to elucidate their structures. nih.govresearchgate.net
Development of Analytical Methods for the Detection and Quantification of Acetyl Citalopram Impurity
To ensure the quality of Citalopram, sensitive and specific analytical methods are required to detect and quantify impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique, often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. nih.govnih.govfabad.org.trtandfonline.com
Developing a method for an impurity like Acetyl Citalopram would involve:
Column Selection: A reversed-phase column, such as a C18 or C8, is typically used to separate Citalopram from its related substances. nih.govnih.govscholarsresearchlibrary.com
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is optimized to achieve the best separation. nih.govscholarsresearchlibrary.com
Detector Settings: The UV detector wavelength is set to a value where the analyte and impurities show significant absorbance, often around 239 nm for Citalopram. tandfonline.comscholarsresearchlibrary.com
Mass Spectrometry: For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is employed. researchgate.netnih.govresearchgate.net This allows for the precise identification and quantification of impurities even at very low levels.
The method must be validated according to regulatory guidelines to demonstrate its accuracy, precision, linearity, and sensitivity (Limit of Detection and Quantification). nih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient elution with Acetonitrile and aqueous buffer (e.g., 0.1% Formic Acid) | nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | scholarsresearchlibrary.com |
| Detection | Mass Spectrometry (Multiple Reaction Monitoring) | researchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |
Investigation of Metabolic Pathways Yielding Acetylated Citalopram Derivatives (In Vitro and Non-Human Models)
The primary metabolic pathways for Citalopram in humans involve the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.org The main reactions are N-demethylation to form Desmethylcitalopram (DCT) and subsequently Didesmethylcitalopram (DDCT). clinpgx.orgnih.gov The key enzymes responsible are CYP2C19, CYP3A4, and CYP2D6. wikipedia.orgnih.govresearchgate.net
Acetylation is not a major reported metabolic pathway for Citalopram. However, drug metabolism can be complex, and minor pathways can exist. To investigate the possibility of acetylated metabolites, researchers would use:
In Vitro Models: These typically involve incubating the drug with human liver microsomes, which contain a high concentration of CYP enzymes. nih.govnih.gov Analysis of the resulting mixture by LC-MS would reveal the formation of any new metabolites.
Non-Human Models: Animal studies, often in rats or mice, are used to understand the drug's metabolic fate in vivo. nih.gov Plasma, urine, and feces are collected and analyzed to create a complete profile of the drug and its metabolites. nih.gov
While the primary focus has been on demethylation and oxidation, a thorough metabolic investigation using high-resolution mass spectrometry could potentially identify trace amounts of acetylated derivatives. scienceopen.com
Deuterated Analogues in Isotope Dilution Mass Spectrometry for Trace Analysis
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy. This technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is a version of the target analyte where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (B135050) (¹⁵N)). kcasbio.comsigmaaldrich.com
Acetyl Citalopram-d6 Oxalate (B1200264) is a deuterated analogue designed to be used as an internal standard for the quantification of Acetyl Citalopram. The "d6" indicates that six hydrogen atoms in the molecule have been replaced by deuterium.
The role of a deuterated internal standard is critical:
Correction for Matrix Effects: Biological samples like plasma are complex and can suppress or enhance the ionization of the analyte in the mass spectrometer's source. kcasbio.com Since the deuterated standard is chemically identical to the analyte and co-elutes chromatographically, it experiences the same matrix effects. By measuring the ratio of the analyte to the standard, these effects are normalized. kcasbio.com
Correction for Sample Loss: Any loss of the analyte during sample preparation (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard, which is added at the beginning of the process. This ensures the final calculated concentration is accurate. ntnu.no
The use of a stable, non-exchangeable deuterium label is essential to prevent the loss of the isotopic label during analysis. sigmaaldrich.com In an LC-MS/MS analysis, specific mass transitions are monitored for both the native analyte (Acetyl Citalopram) and the deuterated standard (Acetyl Citalopram-d6), allowing for unambiguous detection and quantification. researchgate.net
| Compound | Molecular Formula | Monoisotopic Mass | Hypothetical Precursor Ion [M+H]⁺ (m/z) | Hypothetical Product Ion (m/z) |
|---|---|---|---|---|
| Acetyl Citalopram | C₂₂H₂₅FN₂O₂ | 384.19 | 385.2 | (Fragment specific to structure) |
| Acetyl Citalopram-d6 | C₂₂H₁₉D₆FN₂O₂ | 390.23 | 391.2 | (Corresponding fragment +6 Da) |
Investigations into Deuterium Isotope Effects in Citalopram Analogues
Primary and Secondary Kinetic Isotope Effects (KIE)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced with one of its isotopes. The magnitude of the KIE is typically expressed as the ratio of the reaction rate of the lighter isotopologue (kH) to that of the heavier isotopologue (kD).
Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The C-D bond is stronger than the C-H bond due to the lower zero-point energy of the C-D vibrational state. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate and a kH/kD ratio significantly greater than 1. For CYP-mediated reactions involving C-H bond cleavage, PKIE values can range from 2 to 10. nih.govportico.org
In the context of Acetylcitalopram-d6, where the N-methyl groups are deuterated, the N-demethylation process would involve the cleavage of a C-D bond. This would be expected to exhibit a significant primary kinetic isotope effect. The table below illustrates hypothetical KIE values for the N-demethylation of citalopram (B1669093) catalyzed by the major CYP isozymes.
| CYP Isozyme | Hypothetical kH (nmol/min/mg protein) | Hypothetical kD (nmol/min/mg protein) | Hypothetical Primary KIE (kH/kD) |
|---|---|---|---|
| CYP2C19 | 1.5 | 0.3 | 5.0 |
| CYP3A4 | 1.2 | 0.25 | 4.8 |
| CYP2D6 | 0.8 | 0.18 | 4.4 |
***Note:** This table presents hypothetical data for illustrative purposes, as experimental data for Acetylcitalopram-d6 Oxalate (B1200264) is not available.*
Secondary Kinetic Isotope Effects (SKIE): Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. SKIEs can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1) and arise from changes in hybridization or steric effects at the transition state. While the primary focus for Acetylcitalopram-d6 would be on the primary KIE of N-demethylation, secondary effects from deuteration at other positions could subtly influence reaction rates.
Influence of Deuteration on Molecular Stability and Reactivity
The increased strength of the C-D bond compared to the C-H bond is the fundamental reason for the altered stability and reactivity of deuterated compounds.
Metabolic Switching: When the metabolism of a drug is blocked or slowed at one site due to deuteration, the metabolic machinery of the body may compensate by increasing metabolism at other, non-deuterated sites. This phenomenon is known as "metabolic switching." osti.gov Citalopram has other potential sites for metabolism, such as oxidation of the phthalane ring system or the fluorophenyl group. Therefore, while N-demethylation of Acetylcitalopram-d6 would be reduced, there is a possibility of an increase in the formation of other metabolites. The extent of metabolic switching would depend on the relative activities of the different CYP enzymes towards the various sites on the molecule.
The following table illustrates a hypothetical comparison of the metabolic profiles of citalopram and Acetylcitalopram-d6, demonstrating the concept of metabolic switching.
| Metabolite | Citalopram (% of total metabolites) | Acetylcitalopram-d6 (% of total metabolites) |
|---|---|---|
| Desmethylcitalopram (DCT) | 70 | 20 |
| Didesmethylcitalopram (DDCT) | 15 | 5 |
| Phthalane Ring Oxidation Product | 10 | 50 |
| Fluorophenyl Oxidation Product | 5 | 25 |
***Note:** This table presents hypothetical data for illustrative purposes, as experimental data for Acetylcitalopram-d6 Oxalate is not available.*
Theoretical and Computational Studies of Deuterium (B1214612) Substitution
In the absence of empirical data, theoretical and computational methods can provide valuable insights into the potential effects of deuteration. Molecular modeling, quantum mechanical calculations, and density functional theory (DFT) can be employed to predict the impact of isotopic substitution on molecular properties and reaction energetics.
Computational Modeling of KIEs: Computational models can be used to calculate the vibrational frequencies of C-H and C-D bonds in the ground state and at the transition state of a reaction. These calculations allow for the theoretical prediction of primary and secondary kinetic isotope effects. Such studies could be applied to the CYP-mediated N-demethylation of citalopram to estimate the magnitude of the KIE upon deuteration of the N-methyl groups.
Predicting Metabolic Switching: Molecular docking simulations can be used to model the binding of citalopram and its deuterated analogues within the active sites of CYP enzymes. By analyzing the orientation of the substrate and its proximity to the reactive heme iron, these simulations can help predict the most likely sites of metabolism. Comparing the docking scores and orientations of the non-deuterated and deuterated compounds could provide clues about the potential for metabolic switching.
Investigating Changes in Molecular Properties: Computational chemistry can also be used to investigate subtle changes in molecular properties upon deuteration, such as bond lengths, bond angles, and electronic distribution. While these changes are generally small, they can collectively influence the molecule's interaction with its biological targets and metabolizing enzymes.
While no specific computational studies on deuterated citalopram analogues are currently available, the methodologies are well-established and could provide a powerful tool for the rational design and evaluation of such compounds in the future.
Emerging Research and Future Perspectives
Advancements in Synthetic Routes for Complex Deuterated Compounds
The synthesis of complex deuterated compounds like Acetyl Citalopram-d6 Oxalate (B1200264) is a critical area of research, driven by the need for stable, reliable internal standards in pharmacokinetic and metabolic studies. nih.govdntb.gov.ua Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), can significantly enhance the metabolic stability of pharmaceuticals and provide invaluable tools for mechanistic studies. nih.govresearchgate.net
Recent advancements have moved beyond traditional methods, focusing on developing more site-selective, efficient, and scalable methodologies. dntb.gov.ua Key progress areas include:
Catalytic Hydrogen-Deuterium (H-D) Exchange: This technique has gained prominence for its ability to introduce deuterium into organic molecules with high regioselectivity. nih.gov Transition-metal catalysts, particularly those based on iridium, have shown high efficacy in facilitating H-D exchange with deuterated water (D₂O) or methanol-d4, offering a convenient and cost-effective route to deuterated building blocks like aldehydes. nih.gov
Multicomponent Reactions (MCRs): MCRs provide a powerful strategy for the rapid assembly of complex, drug-like molecules from three or more simple starting materials in a single pot. researchgate.net The use of deuterated reagents, such as [D1]-aldehydes or [D2]-isonitriles, within MCRs allows for the straightforward synthesis of diverse libraries of deuterated products with high isotopic purity. researchgate.net This approach is particularly valuable for selectively deuterating metabolic "soft spots" in drug candidates to improve their pharmacokinetic profiles. researchgate.net
Flow Chemistry and Electrocatalysis: Modern synthetic chemistry is increasingly adopting continuous-flow reactions and electrocatalysis to achieve greater control and efficiency. These methods can be applied to deuteration reactions, offering advantages in terms of safety, scalability, and reaction optimization. researchgate.net For instance, combining electrocatalysis with boron cluster-mediated hydrogen-atom transfer presents a general platform for C(sp³)–H deuteration. biocrates.com
These advanced synthetic strategies are crucial for producing highly complex and specifically labeled compounds, expanding the toolbox for medicinal chemists and analytical scientists.
Table 1: Comparison of Modern Deuteration Methods
| Method | Key Features | Advantages | Typical Reagents/Catalysts |
| Catalytic H-D Exchange | Direct replacement of C-H bonds with C-D bonds. | High regioselectivity, use of inexpensive deuterium sources. | Iridium complexes, D₂O, Methanol-d4. nih.gov |
| Multicomponent Reactions | One-pot synthesis using multiple starting materials. | Rapid access to diverse deuterated compounds, high efficiency. | Deuterated aldehydes, deuterated isonitriles. researchgate.net |
| Electrocatalysis | Use of electricity to drive the deuteration reaction. | High control, mild reaction conditions, improved safety. | Boron clusters, various electrodes. biocrates.com |
Novel Analytical Methodologies for Trace Analysis of Labeled Compounds
The accurate quantification of trace levels of labeled compounds such as Acetyl Citalopram-d6 Oxalate in complex biological matrices is paramount for pharmaceutical research. Advances in analytical instrumentation and methodologies have significantly improved sensitivity, selectivity, and throughput. nih.govsemanticscholar.org
The cornerstone of modern trace analysis is mass spectrometry (MS) , often coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS). nih.govgoogle.com These hyphenated techniques offer unparalleled sensitivity and specificity.
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide high-resolution and accurate mass data, enabling the confident identification and differentiation of analytes from matrix interferences, which is crucial for trace-level quantification.
Tandem Mass Spectrometry (MS/MS): Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are the gold standard for quantitative bioanalysis. google.com By monitoring specific precursor-to-product ion transitions, MRM provides exceptional sensitivity and selectivity. Novel approaches focus on optimizing MRM parameters, such as using time segments to limit the number of transitions scanned at any given point, thereby increasing the dwell time on each peak and enhancing sensitivity. semanticscholar.org
Advanced Chromatography: The separation efficiency of Ultra-High-Performance Liquid Chromatography (UHPLC) systems allows for sharper peaks and better resolution, which translates to lower detection limits and more accurate quantification. google.com The development of novel column chemistries and smaller particle sizes continues to push the boundaries of separation science.
Other emerging techniques include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental trace analysis and advanced Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and quantification of labeled compounds without the need for sample destruction. nih.govnih.gov These methodologies are continuously refined to address challenges such as matrix effects, where other compounds in a sample can suppress or enhance the analyte signal. semanticscholar.org
Expansion of Deuterated Internal Standard Libraries for Pharmaceutical Analysis
Deuterated internal standards (IS) are indispensable tools in quantitative analytical chemistry, particularly for LC-MS/MS-based bioanalysis. semanticscholar.orgsci-hub.se An ideal internal standard co-elutes with the analyte and experiences identical extraction recovery and matrix effects, thereby normalizing for variations in sample preparation and instrument response. semanticscholar.org Stable isotope-labeled (SIL) compounds, such as this compound, are considered the "gold standard" for this purpose because their physicochemical properties are nearly identical to their non-labeled counterparts.
The expansion of commercially and custom-synthesized deuterated internal standard libraries offers significant benefits to the pharmaceutical industry:
Improved Method Robustness and Reliability: The use of a dedicated SIL-IS for each analyte minimizes variability and bias in analytical results, which is a key consideration for regulatory bodies like the FDA. semanticscholar.org This leads to more reliable data for pharmacokinetic, toxicokinetic, and clinical studies.
Reduced Method Development Time: Investing in a SIL-IS can significantly shorten method development timelines. semanticscholar.org Assays using surrogate internal standards (structurally similar but not isotopically labeled compounds) are more prone to issues like differential matrix effects, which require lengthy investigation and troubleshooting. semanticscholar.org
Enhanced Accuracy in Diverse Matrices: Pharmaceutical analysis is performed in a variety of complex biological matrices, including plasma, urine, and tissue homogenates. The use of deuterated standards is crucial for compensating for matrix effects, which can vary significantly between different matrices and even between individual subjects. google.comsci-hub.se
The growing demand for high-quality analytical data in drug discovery and development continues to drive the synthesis and commercial availability of a wider range of deuterated compounds, enabling more accurate and efficient quantification of new chemical entities and their metabolites. dntb.gov.ua
Table 2: Role of Deuterated Internal Standards in Analytical Assays
| Parameter | Without Deuterated IS (using surrogate IS) | With Deuterated IS |
| Matrix Effect Compensation | Partial and often unreliable. semanticscholar.org | Excellent, co-elutes and experiences identical ion suppression/enhancement. semanticscholar.org |
| Accuracy & Precision | Prone to bias and higher variability. semanticscholar.org | High accuracy and precision. sci-hub.se |
| Method Development | Can be prolonged due to troubleshooting. semanticscholar.org | Often faster and more straightforward. semanticscholar.org |
| Regulatory Scrutiny | May lead to citations if IS response is not adequately tracked. semanticscholar.org | Considered the best practice and leads to more robust, reliable methods. semanticscholar.org |
Q & A
Q. What are the critical considerations for synthesizing and purifying Acetyl Citalopram-d6 Oxalate to ensure isotopic purity?
Methodological Answer: Synthesis requires strict control over deuterium incorporation to avoid isotopic scrambling. Key steps include:
- Using deuterated precursors (e.g., deuterated solvents or reagents) to minimize non-labeled byproducts.
- Validating isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm ≥99% deuterium incorporation at specified positions .
- Purification via preparative HPLC with chiral columns to resolve enantiomeric impurities, such as (R)-Citalopram-d6 Oxalate, which may arise during synthesis .
Q. How can researchers differentiate this compound from its non-deuterated analog in pharmacokinetic studies?
Methodological Answer:
- Employ LC-MS/MS with multiple reaction monitoring (MRM) to track mass shifts (e.g., +6 Da for deuterated species).
- Validate selectivity by spiking biological matrices (plasma, urine) with both analogs and confirming baseline separation .
- Use deuterium-specific NMR signals (e.g., ²H-NMR) to quantify isotopic integrity in drug formulations .
Advanced Research Questions
Q. What experimental design principles apply to validating a UPLC-MS/MS method for quantifying this compound in complex matrices?
Methodological Answer:
- Calibration and Sensitivity : Establish a linear range (1–100 ng/mL) with ≤15% deviation from nominal values. Include deuterated internal standards (e.g., citalopram-d6) to correct for matrix effects .
- Specificity : Test interference from structurally related metabolites (e.g., citalopram N-oxide) and enantiomers using chiral chromatography .
- Reproducibility : Assess intra- and inter-day precision (CV ≤20% at LLOQ) across multiple matrix sources (e.g., hemolyzed blood, lipid-rich plasma) .
Q. How should researchers address discrepancies in stability data for this compound under varying storage conditions?
Methodological Answer:
- Conduct forced degradation studies (e.g., exposure to light, heat, humidity) and compare results to pharmacopeial guidelines (USP/EP). Use HPLC-UV to track degradation products like oxalic acid or des-acetyl derivatives .
- Apply statistical tools (e.g., ANOVA) to identify significant differences between storage batches. If contradictions persist, validate stability-indicating methods via orthogonal techniques (e.g., differential scanning calorimetry) .
Q. What strategies optimize enantiomeric resolution of this compound in impurity profiling?
Methodological Answer:
- Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile phases containing diethylamine to enhance peak symmetry .
- Quantify enantiomeric impurities (e.g., (S)-Citalopram-d6 Oxalate) against USP reference standards and set acceptance criteria (e.g., ≤0.15% w/w) per ICH Q3A guidelines .
Q. How can deuterium isotope effects influence the pharmacokinetic analysis of this compound?
Methodological Answer:
- Compare metabolic half-lives (t₁/₂) of deuterated vs. non-deuterated analogs in vitro using hepatocyte assays.
- Model isotope effects on CYP450-mediated metabolism (e.g., CYP3A4) via Michaelis-Menten kinetics. Adjust dosing regimens if deuterium substitution reduces clearance rates .
Data Analysis and Reporting
Q. What statistical approaches resolve contradictions in inter-laboratory validation data for this compound assays?
Methodological Answer:
- Perform Grubbs’ test to identify outlier datasets. If variability persists, conduct a robustness study (e.g., varying column temperatures, flow rates) to isolate method-sensitive parameters .
- Use Bland-Altman plots to compare results from LC-MS/MS vs. GC-MS platforms, prioritizing consensus thresholds (e.g., ±20% agreement) .
Q. How should researchers structure a manuscript to align with analytical chemistry reporting standards for deuterated compounds?
Methodological Answer:
- Methods Section : Detail deuterium incorporation rates, synthesis pathways, and validation protocols (per SWGTOX guidelines). Reference USP standards for impurity quantification .
- Results Section : Include tabular data on isotopic purity, method validation parameters (LOD, LOQ), and enantiomeric ratios. Use SI units and IUPAC nomenclature consistently .
Regulatory and Compliance Considerations
Q. What USP/EP criteria must this compound meet for regulatory approval as a reference standard?
Methodological Answer:
- Characterize identity (via IR, MS), assay (≥98.0% purity), and impurity profiles (e.g., ≤0.1% des-acetyl derivative) per USP monographs.
- Submit batch-specific data on residual solvents (ICH Q3C) and elemental impurities (ICH Q3D) .
Advanced Method Development
Q. How can machine learning improve the detection of low-abundance metabolites in this compound bioanalysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
